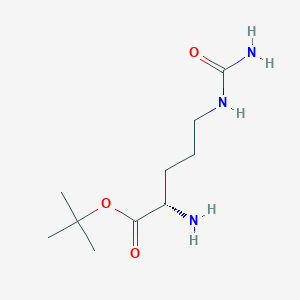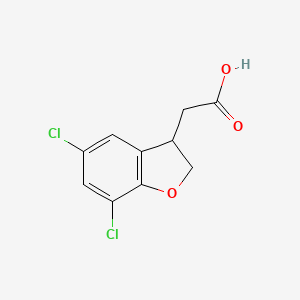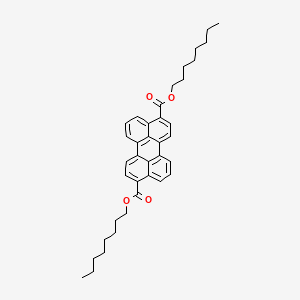
Dioctyl perylene-3,9-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Perylenedicarboxylic acid, dioctyl ester is an organic compound derived from perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties and is widely used in various scientific and industrial applications. Its molecular formula is C({34})H({38})O(_{4}), and it is characterized by the presence of two octyl ester groups attached to the perylene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Perylenedicarboxylic acid, dioctyl ester typically involves the esterification of 3,9-Perylenedicarboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3,9-Perylenedicarboxylic acid, dioctyl ester may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality products. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Perylenedicarboxylic acid, dioctyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylenequinones.
Reduction: Reduction reactions can convert it into perylene dihydrides.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Perylenequinones
Reduction: Perylene dihydrides
Substitution: Various substituted perylene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,9-Perylenedicarboxylic acid, dioctyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other perylene derivatives and as a fluorescent probe in various analytical techniques.
Biology: Its fluorescent properties make it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic semiconductors and as a dye in the manufacture of high-performance pigments.
Wirkmechanismus
The mechanism by which 3,9-Perylenedicarboxylic acid, dioctyl ester exerts its effects is largely based on its ability to interact with light and other molecules. Its fluorescent properties arise from the conjugated π-electron system in the perylene core, which allows it to absorb and emit light efficiently. In biological systems, it can bind to specific molecular targets, facilitating imaging and diagnostic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perylene: The parent compound of 3,9-Perylenedicarboxylic acid, dioctyl ester.
3,4,9,10-Perylenetetracarboxylic dianhydride: Another derivative of perylene with different functional groups.
Perylene diimides: Compounds with imide groups attached to the perylene core.
Uniqueness
3,9-Perylenedicarboxylic acid, dioctyl ester is unique due to its specific ester functional groups, which impart distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility characteristics and in the synthesis of other complex molecules.
Eigenschaften
CAS-Nummer |
83868-22-8 |
|---|---|
Molekularformel |
C38H44O4 |
Molekulargewicht |
564.8 g/mol |
IUPAC-Name |
dioctyl perylene-3,9-dicarboxylate |
InChI |
InChI=1S/C38H44O4/c1-3-5-7-9-11-13-25-41-37(39)33-23-21-31-28-18-16-20-30-34(38(40)42-26-14-12-10-8-6-4-2)24-22-32(36(28)30)27-17-15-19-29(33)35(27)31/h15-24H,3-14,25-26H2,1-2H3 |
InChI-Schlüssel |
MBNDARDECPTLSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


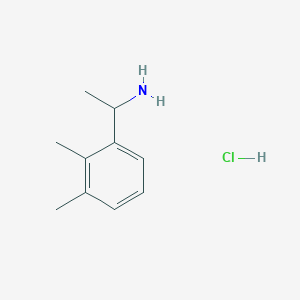
![3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano](/img/structure/B12282171.png)

![Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12282180.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)

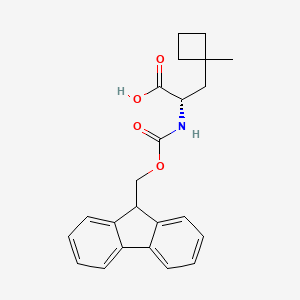
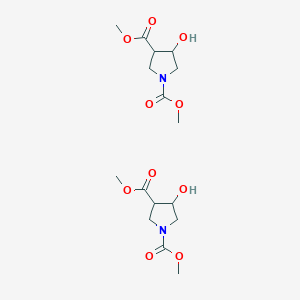

![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)
